3-Amino-1-cyclopropyl-2-methylpropan-1-one
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Overview
Description
3-Amino-1-cyclopropyl-2-methylpropan-1-one is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
3-Amino-1-cyclopropyl-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The ketone group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylpropan-1-ol: Similar in structure but lacks the cyclopropyl group.
1-Amino-2-methyl-2-propanol: Contains an additional hydroxyl group compared to 3-Amino-1-cyclopropyl-2-methylpropan-1-one.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-2-methylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-5(4-8)7(9)6-2-3-6/h5-6H,2-4,8H2,1H3 |
InChI Key |
QQEWJHLCAPJJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1CC1 |
Origin of Product |
United States |
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